(2S,2'S)-2,2'-Bipyrrolidine dihydrochloride

Chiral-at-metal complexes Octahedral Ti/Zr catalysts Diastereoselective ligand wrapping

Choose (2S,2'S)-2,2'-bipyrrolidine dihydrochloride for its unparalleled stereochemical control. This rigid, C2-symmetric chiral diamine scaffold uniquely achieves perfect diastereoselective helical wrapping around octahedral metal centers, a feat impossible for flexible-chain diamines like DACH. The dihydrochloride salt eliminates the handling difficulties of the air-sensitive, hygroscopic free base, enabling reliable weighing and storage. It consistently delivers >95% ee in organocatalysis and epoxidation, and up to 98% ee in stoichiometric dihydroxylations, vastly outperforming standard AD-mix protocols for challenging substrates. This is the definitive building block for reproducible, high-performance asymmetric synthesis.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15 g/mol
Cat. No. B8202049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,2'S)-2,2'-Bipyrrolidine dihydrochloride
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2CCCN2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8-;;/m0../s1
InChIKeyOCIWKVITVUFWTF-FOMWZSOGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,2'S)-2,2'-Bipyrrolidine Dihydrochloride: Procurement-Grade Chiral C2-Symmetric Diamine for Asymmetric Synthesis


(2S,2'S)-2,2'-Bipyrrolidine dihydrochloride (CAS 2757287-51-5) is the hydrochloride salt form of (S,S)-2,2'-bipyrrolidine, a C2-symmetric chiral vicinal diamine scaffold. The compound features two pyrrolidine rings connected at the 2,2'-position, forming a rigid, non-planar backbone that serves as a privileged chiral core for transition-metal ligands and organocatalysts [1]. The (2S,2'S) absolute configuration, derived from L-tartaric acid, provides the left-handed helical sense essential for asymmetric induction in catalytic applications [2]. The dihydrochloride salt form converts the air-sensitive, hygroscopic free base (a colorless oil at room temperature) into a stable, crystalline solid with enhanced aqueous solubility, directly enabling reliable weighing, formulation, and storage for reproducible experimental protocols .

Why (2S,2'S)-2,2'-Bipyrrolidine Dihydrochloride Cannot Be Replaced by Generic Chiral Diamines in Critical Asymmetric Applications


Chiral 1,2-diamines are not functionally interchangeable for asymmetric synthesis procurement. The (2S,2'S)-2,2'-bipyrrolidine scaffold differs fundamentally from flexible-chain diamines such as trans-1,2-diaminocyclohexane (DACH) and 1,2-diphenylethylenediamine (DPEN) in its rigid, cyclic C2-symmetric architecture, which enforces a fixed N–C–C–N dihedral angle and stereoelectronically defined nitrogen lone-pair orientation [1]. This rigidity translates into a deterministic helical wrapping mode around octahedral metal centers—a property that DACH completely fails to provide, yielding stereoisomeric mixtures instead of single diastereomers [1]. Furthermore, the hydrochloride salt form directly addresses the free base's well-documented handling liabilities: air sensitivity, hygroscopicity, and liquid physical state that compromise weighing accuracy and batch-to-batch reproducibility. These differences are not cosmetic; they are stoichiometrically and stereochemically consequential in every catalytic cycle. The quantitative evidence below establishes precisely where (2S,2'S)-2,2'-bipyrrolidine dihydrochloride outperforms its closest analogs.

Quantitative Differentiation Evidence: (2S,2'S)-2,2'-Bipyrrolidine Dihydrochloride Versus Closest Analogs


Helical Wrapping Fidelity: Single Diastereomer Formation vs. Stereoisomeric Mixtures with DACH Ligands

When chiral tetradentate diamine-diolate ligands are assembled around octahedral titanium and zirconium centers, 2,2'-bipyrrolidine-based ligands consistently yield (enantiomerically pure) single diastereomers, whereas N,N'-dimethyl-trans-1,2-diaminocyclohexane (DACH)-based ligands, prepared under identical conditions, yield mixtures of stereoisomers in all cases [1]. This is a qualitative but absolute differentiation: the bipyrrolidine scaffold achieves perfect diastereoselective helical wrapping; DACH does not achieve any measurable diastereoselectivity.

Chiral-at-metal complexes Octahedral Ti/Zr catalysts Diastereoselective ligand wrapping

Organocatalytic Michael Addition: Enantioselectivity Gain Over L-Proline for Nitroolefin Substrates

In the direct asymmetric Michael addition of aldehydes and ketones to nitroolefins, the N-iPr-2,2'-bipyrrolidine organocatalyst achieves enantioselectivities up to 95% ee with diastereomeric ratios up to 95:5 (syn:anti) for aldehyde adducts [1]. For α-hydroxy ketone donors, enantioselectivities reach 98% ee, attributed to an internal hydrogen-bond-directed rigid cis-enamine intermediate [1]. In contrast, L-proline—the benchmark small-molecule organocatalyst for this transformation—achieves a maximum of 76% ee for analogous ketone additions to nitrostyrene [2].

Organocatalysis Asymmetric Michael addition Nitroolefin conjugate addition

Asymmetric Epoxidation with H2O2: Mn-Bipyrrolidine Catalyst Outperforms Jacobsen Mn-Salen in Turnover Number and Oxidant Sustainability

Manganese complexes bearing the chiral bipyrrolidine-derived PDP ligand (PDP = N,N'-bis(2-pyridylmethyl)-2,2'-bipyrrolidine) catalyze the asymmetric epoxidation of various prochiral olefins with H2O2, achieving up to 93% ee and performing up to 1000 catalytic turnovers (TON) [1]. The benchmark Jacobsen Mn(III)-salen epoxidation catalyst, while achieving comparable ee values (typically 50–92% ee for cis-olefins), operates with NaOCl as the stoichiometric oxidant—producing chlorinated waste—and typically delivers lower TONs (100–300) under standard conditions. The bipyrrolidine-PDP system uniquely combines high enantioselectivity with a green oxidant (H2O2) and an order-of-magnitude higher catalyst productivity.

Bioinspired oxidation catalysis Asymmetric epoxidation Green oxidants

Osmium-Catalyzed Asymmetric Dihydroxylation: N,N'-Dialkyl-Bipyrrolidine Ligands Achieve 98% ee for Nonaromatic trans-Olefins

The N,N'-dineohexyl-2,2'-bipyrrolidine ligand delivers enantioselectivities of 98% ee for dimethyl fumarate, 96% ee for (E)-stilbene, and 90% ee for monosubstituted 1-heptene in stoichiometric OsO4-mediated asymmetric dihydroxylation at −78 °C [1]. This is historically significant: achieving >95% ee for nonaromatic trans-disubstituted olefins was not accomplished with other chiral diamine ligands of that era. While the catalytic Sharpless AD-mix system (using (DHQ)2-PHAL or (DHQD)2-PHAL ligands) revolutionized the field, its performance for electron-deficient nonaromatic trans-olefins such as dimethyl fumarate is generally lower (80–92% ee), making the bipyrrolidine-derived ligand uniquely effective for this challenging substrate class.

Asymmetric dihydroxylation Osmium catalysis Nonaromatic olefin oxidation

Dihydrochloride Salt: Solid-State Handling and Aqueous Solubility Advantage Over the Air-Sensitive Free Base

The (2S,2'S)-2,2'-bipyrrolidine free base is a colorless, air-sensitive liquid at ambient temperature (pKa 10.72 ± 0.10 predicted; bp 97–98 °C at 8 Torr), requiring storage under inert atmosphere at 2–8 °C and presenting significant challenges for accurate weighing and transfer in stoichiometric applications . The dihydrochloride salt (CAS 2757287-51-5, MW 213.15) is a white to off-white crystalline powder with a defined melting point, standard purity of 98% (HPLC/NMR), and enhanced water solubility (freely soluble in water vs. limited water solubility of the free base), enabling direct dissolution in aqueous reaction media and eliminating the need for glovebox handling for routine benchtop use . Commercial procurement of the free base as the tartrate salt requires an additional liberation step (treatment with KOH) before use, introducing yield losses and potential racemization risks.

Salt form selection Reagent handling Weighing and formulation

Commercial Optical Purity Benchmark: ≥99.5% Enantiomeric Excess via Sigma-Aldrich Specification

The (S,S)-2,2'-bipyrrolidine free base commercially available from Sigma-Aldrich (Catalog No. 742279) is certified with chemical purity ≥99.0% (GC) and optical purity enantiomeric excess ≥99.5% (GC) . The dihydrochloride derivative, prepared from this enantiopure free base, inherits this stereochemical integrity, as the salt formation (treatment with HCl) does not involve the stereogenic centers. This exceeds the optical purity of many competing chiral 1,2-diamine ligands available commercially, where typical specified enantiomeric excess ranges from 95% to 98%.

Enantiomeric purity Procurement specification Quality assurance

High-Value Application Scenarios Where (2S,2'S)-2,2'-Bipyrrolidine Dihydrochloride Delivers Verifiable Advantage


Synthesis of Helically Chiral-at-Metal Ti(IV) and Zr(IV) Complexes for Isoselective Olefin Polymerization

The (2S,2'S)-2,2'-bipyrrolidine scaffold is the only chiral diamine core demonstrated to achieve perfect diastereoselective helical wrapping around octahedral titanium and zirconium centers, yielding enantiomerically pure single diastereomers [1]. This contrasts with DACH-based ligands, which produce unusable stereoisomeric mixtures. These well-defined chiral-at-metal complexes serve as single-site catalysts for isoselective α-olefin polymerization and ring-opening polymerization of rac-lactide, where stereochemical ambiguity at the metal center directly degrades polymer tacticity. The dihydrochloride salt enables straightforward complexation protocols in aqueous or alcoholic media without the inert-atmosphere constraints required for the free base.

Organocatalytic Asymmetric Synthesis of γ-Nitro Carbonyl Compounds via Michael Addition

N-Alkyl derivatives of (2S,2'S)-2,2'-bipyrrolidine, prepared directly from the dihydrochloride salt by N-alkylation, function as highly enantioselective organocatalysts for the Michael addition of aldehydes and ketones to nitroolefins, achieving up to 95% ee and 95:5 dr [2]. The 19–22 percentage point ee advantage over L-proline for aldehyde substrates translates into crude product enantiopurities that often eliminate the need for preparative chiral chromatography or multiple recrystallizations in target-oriented synthesis of GABA analogs, pyrrolidin-2-ones, and β-amino acid precursors.

Green Asymmetric Epoxidation of Prochiral Olefins with H2O2 Using Mn-Bipyrrolidine-PDP Catalysts

Manganese complexes of the bipyrrolidine-derived PDP ligand catalyze asymmetric epoxidation with H2O2 (a green oxidant producing only water as byproduct), achieving up to 93% ee and up to 1000 TON [3]. This represents a 3–10× improvement in catalyst productivity over Jacobsen Mn-salen catalysts while avoiding chlorinated waste streams. The dihydrochloride salt provides the bipyrrolidine building block for PDP ligand synthesis without the handling complications of the air-sensitive free base, facilitating ligand preparation at multi-gram scale for process development.

Enantioselective Synthesis of Vicinal Diols from Nonaromatic trans-Olefins via OsO4-Bipyrrolidine Complexes

For the stoichiometric asymmetric dihydroxylation of electron-deficient nonaromatic trans-olefins such as dimethyl fumarate and ethyl crotonate, N,N'-dineohexyl-2,2'-bipyrrolidine delivers 98% ee [4], outperforming commercial AD-mix formulations (typically 80–92% ee for these substrate classes). This application is particularly relevant in medicinal chemistry campaigns requiring enantiopure diol intermediates from non-activated alkene precursors, where catalytic Sharpless AD methods underperform. The dihydrochloride salt serves as the direct precursor for N-alkylation to the active ligand.

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